![molecular formula C17H30O2 B12325145 4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-27-3](/img/structure/B12325145.png)
4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butylbi(cyclohexane)-4-carboxylic acid is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butylbi(cyclohexane)-4-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to form cyclohexanecarboxylic acid.
Industrial Production Methods: Industrial production of 4’-Butylbi(cyclohexane)-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for butylation enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Butylbi(cyclohexane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The butyl group can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens, nucleophiles, catalysts like palladium or platinum.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclohexane derivatives.
Scientific Research Applications
4’-Butylbi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Butylbi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single cyclohexane ring and a carboxylic acid group.
4-tert-Butylcyclohexanecarboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-Butylbenzoic acid: Contains a benzene ring instead of cyclohexane.
Uniqueness: 4’-Butylbi(cyclohexane)-4-carboxylic acid is unique due to its dual cyclohexane rings connected by a butyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
1003712-27-3 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-butyl-4-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-11-17(16(18)19)12-9-15(10-13-17)14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,19) |
InChI Key |
XBTQDFGFXQPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


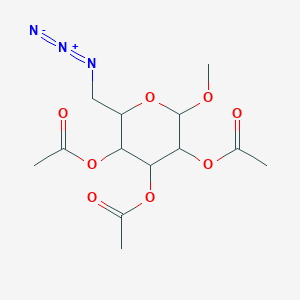

![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
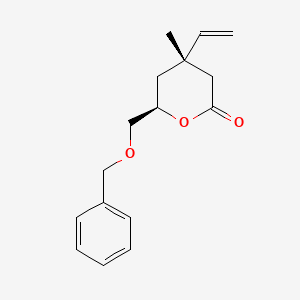
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
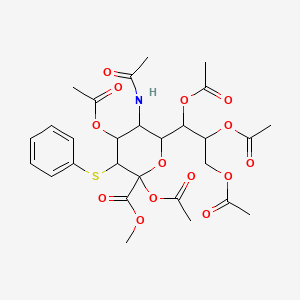
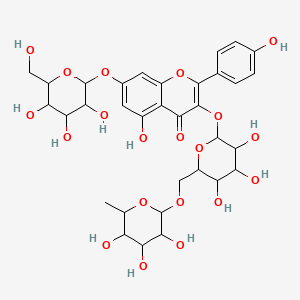
![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
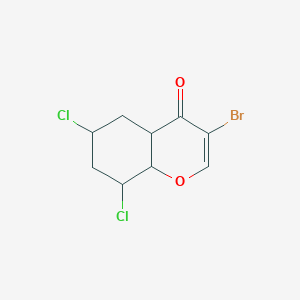
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
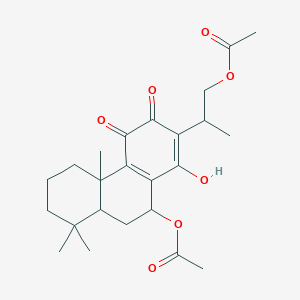

![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
